Cas no 1535446-63-9 (3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine)

3-1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine is a specialized heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group and a morpholine moiety. Its unique structure confers high chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the morpholine ring contributes to solubility and bioavailability. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, including potential drug candidates and crop protection agents. Its well-defined reactivity profile allows for selective modifications, enabling precise derivatization for targeted applications. Suitable for controlled reactions, it offers consistent performance in complex synthetic pathways.
3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine structure
1535446-63-9 structure
Product Name:3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine
CAS No:1535446-63-9
MF:C9H12F3N3O
MW:235.206292152405
CID:6110170
PubChem ID:83439992
Update Time:2025-11-05

3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine
    • EN300-1933070
    • 3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]morpholine
    • 1535446-63-9
    • Inchi: 1S/C9H12F3N3O/c1-15-7(6-5-16-3-2-13-6)4-8(14-15)9(10,11)12/h4,6,13H,2-3,5H2,1H3
    • InChI Key: ZAHUKIYTTIVLDQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C2COCCN2)N(C)N=1)(F)F

Computed Properties

  • Exact Mass: 235.09324650g/mol
  • Monoisotopic Mass: 235.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 39.1Ų

3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine Pricemore >>

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Additional information on 3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmorpholine

Chemical Compound CAS No. 1535446-63-9: 3-(1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine

The chemical compound with CAS No. 1535446-63-9, commonly referred to as 3-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a morpholine ring with a substituted pyrazole moiety. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is further substituted with a trifluoromethyl group and a methyl group, adding complexity and potential functionality to the molecule.

Recent studies have highlighted the potential of 3-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine in various applications, particularly in the development of novel pharmaceutical agents. The trifluoromethyl group is known to enhance the stability and bioavailability of molecules, making this compound an attractive candidate for drug design. Additionally, the morpholine ring contributes to the molecule's flexibility and ability to interact with biological targets, such as enzymes or receptors.

One of the most promising areas of research involving this compound is its role in inhibiting specific kinase enzymes. Kinases are critical players in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that 3-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine exhibits potent inhibitory activity against several kinases, suggesting its potential as a lead compound for therapeutic development.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. The introduction of the trifluoromethyl group and methyl group occurs through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. The final step involves the coupling of the pyrazole derivative with morpholine to form the complete molecule. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.

In terms of physical properties, 3-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine is a crystalline solid with a melting point in the range of 200–220°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide is moderate, which facilitates its use in various chemical reactions and analytical techniques. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods, which is advantageous for potential drug delivery applications.

From an environmental perspective, the biodegradability and ecological impact of 3-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)morpholine have been studied to ensure its safe handling and disposal. Research indicates that the compound undergoes slow degradation under aerobic conditions, suggesting that proper waste management protocols should be implemented during its synthesis and use.

In conclusion, CAS No. 1535446-63

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